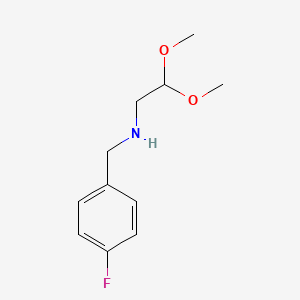
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
Overview
Description
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a useful research compound. Its molecular formula is C11H16FNO2 and its molecular weight is 213.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅FNO₂
- Molecular Weight : Approximately 211.25 g/mol
- Key Functional Groups :
- Dimethoxyethyl group
- Fluorobenzyl moiety
The unique structure of this compound may influence its solubility and bioavailability, enhancing its pharmacological profile compared to other amines.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Cell Cycle Regulation : Research indicates that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, making them potential candidates for anticancer therapies .
- Binding Affinity : The presence of the fluorobenzyl group may enhance binding affinity to specific biological targets, potentially increasing the efficacy of the compound.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures:
- Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with fluorinated aromatic groups have shown significant antiproliferative effects against HepG2 liver cancer cells .
- Apoptosis Induction : Studies indicate that these compounds promote apoptosis in cancer cells by activating pathways associated with cell death .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds:
- Bacterial Inhibition : Some derivatives exhibit antimicrobial effects against a range of bacteria, suggesting potential applications in treating infections.
- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of HepG2 cell proliferation | |
| Apoptosis Induction | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects on bacterial growth |
Case Study: In Vitro Evaluation
A study conducted on a series of fluorinated benzylamines demonstrated their effectiveness as HDAC (Histone Deacetylase) inhibitors. The compound exhibited an IC50 value significantly lower than that of standard treatments, indicating potent activity against solid tumors .
Additionally, the structure-activity relationship (SAR) analysis revealed that modifications to the fluorobenzyl group could enhance or diminish biological activity. For example, substituting different halogens affected the antiproliferative efficacy, with fluorine showing less impact compared to chlorine or bromine .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYXRIMOHSPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














